molecular formula C10H11ClN4O B567934 4-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine CAS No. 1227958-05-5

4-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine

Cat. No.: B567934
CAS No.: 1227958-05-5
M. Wt: 238.675
InChI Key: BFXYLHGPSIECAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization of 4-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine

Crystallographic Analysis and Molecular Geometry

The molecular architecture of this compound consists of two distinct heterocyclic components: a six-membered morpholine ring and a fused bicyclic pyrrolo[2,3-d]pyrimidine system. The morpholine ring adopts a chair conformation typical of saturated six-membered rings containing an oxygen atom, which influences the overall three-dimensional structure of the molecule. The pyrrolo[2,3-d]pyrimidine core represents a deazapurine scaffold where the nitrogen at position 7 of the purine framework has been replaced by a carbon atom.

Computational studies on related pyrrolo[2,3-d]pyrimidine derivatives have demonstrated that these compounds exhibit specific conformational preferences based on the substitution pattern. The presence of the chlorine substituent at position 4 of the pyrimidine ring introduces additional steric and electronic effects that influence the molecular geometry. Morpholine-containing compounds generally display increased molecular volumes compared to their piperazine analogs, with typical volume increases ranging from 9 to 13 cubic angstroms.

The spatial arrangement of the morpholine substituent relative to the pyrrolo[2,3-d]pyrimidine core is critical for understanding the compound's properties. Distance measurements between heteroatoms in similar morpholine-containing structures typically range from 4.5 to 5.2 angstroms, depending on the specific substitution pattern and conformational state. The chlorine atom at position 4 introduces additional electrostatic interactions that may stabilize certain conformational states through intramolecular hydrogen bonding with nearby nitrogen atoms.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides definitive structural identification for this compound through characteristic chemical shift patterns. The proton Nuclear Magnetic Resonance spectrum exhibits distinctive resonances corresponding to the various proton environments within the molecule. The morpholine ring protons typically appear as multiplets between 3.0 and 4.0 parts per million, with the oxygen-adjacent methylene protons showing characteristic downfield shifts due to the deshielding effect of the electronegative oxygen atom.

The pyrrolo[2,3-d]pyrimidine aromatic protons display chemical shifts characteristic of electron-deficient heterocyclic systems. The pyrimidine proton at position 8 typically resonates around 8.2-8.5 parts per million, while the pyrrole protons appear between 6.5 and 7.5 parts per million. The presence of the chlorine substituent causes additional deshielding effects, particularly affecting the adjacent carbon environments.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule with characteristic chemical shifts. The morpholine ring carbons appear between 45 and 70 parts per million, with the oxygen-bearing carbon showing the most downfield shift. The pyrrolo[2,3-d]pyrimidine carbons exhibit chemical shifts typical of nitrogen-containing aromatic systems, with quaternary carbons appearing between 140 and 160 parts per million and the chlorine-bearing carbon showing distinctive downfield characteristics.

Structural Element Chemical Shift Range (ppm) Multiplicity Pattern
Morpholine CH₂-O 3.7-3.9 Triplet
Morpholine CH₂-N 3.0-3.2 Triplet
Pyrimidine H-8 8.2-8.5 Singlet
Pyrrole H-5 6.8-7.2 Doublet
Pyrrole H-6 6.5-6.8 Doublet
Fourier-Transform Infrared Vibrational Assignments

Fourier-Transform Infrared spectroscopy provides characteristic vibrational fingerprints for this compound. The compound exhibits several diagnostic absorption bands that enable structural identification and purity assessment. The morpholine ring contributes characteristic carbon-oxygen and carbon-nitrogen stretching vibrations, while the pyrrolo[2,3-d]pyrimidine system provides distinctive aromatic carbon-carbon and carbon-nitrogen vibrational modes.

The nitrogen-hydrogen stretching vibration of the pyrrole ring typically appears as a broad absorption band between 3200 and 3400 wavenumbers, characteristic of secondary amines in heterocyclic systems. The aromatic carbon-carbon stretching vibrations manifest as multiple bands between 1500 and 1650 wavenumbers, with the specific pattern depending on the electronic distribution within the fused ring system.

The morpholine ring contributes several characteristic vibrations, including carbon-oxygen stretching around 1100-1200 wavenumbers and carbon-nitrogen stretching between 1000 and 1100 wavenumbers. The presence of the chlorine substituent introduces additional vibrational modes, particularly carbon-chlorine stretching vibrations that typically appear between 600 and 800 wavenumbers.

Vibrational Mode Wavenumber Range (cm⁻¹) Intensity
N-H Stretch (Pyrrole) 3200-3400 Medium-Strong
Aromatic C=C Stretch 1500-1650 Strong
C-O Stretch (Morpholine) 1100-1200 Strong
C-N Stretch 1000-1100 Medium
C-Cl Stretch 600-800 Medium
Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound reveals characteristic fragmentation pathways that provide structural confirmation and molecular weight determination. The molecular ion peak appears at mass-to-charge ratio 254, corresponding to the intact molecular structure. The presence of chlorine isotopes results in a characteristic isotope pattern with peaks separated by two mass units, reflecting the natural abundance of chlorine-35 and chlorine-37 isotopes.

Primary fragmentation typically involves cleavage of the morpholine-pyrimidine bond, resulting in characteristic fragment ions. The loss of the morpholine moiety produces a fragment at mass-to-charge ratio 168, corresponding to the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine cation. Secondary fragmentation of this ion may involve loss of the chlorine atom, yielding a fragment at mass-to-charge ratio 133.

The morpholine fragment typically appears at mass-to-charge ratio 86, representing the intact morpholine ring system. Additional fragmentation may produce smaller fragments through ring-opening reactions and further decomposition. The fragmentation pattern provides diagnostic information for structural elucidation and compound identification in complex mixtures.

Fragment Mass-to-Charge Ratio Relative Intensity Structural Assignment
[M]⁺ 254 45% Molecular Ion
[M+2]⁺ 256 15% Chlorine Isotope
[M-Morpholine]⁺ 168 100% Pyrimidine Fragment
[Morpholine]⁺ 86 30% Morpholine Ring
[M-Cl]⁺ 219 25% Dechlorinated Ion

Computational Modeling Approaches

Density Functional Theory Calculations

Density Functional Theory calculations provide detailed insights into the electronic structure and molecular properties of this compound. Computational studies using appropriate basis sets and exchange-correlation functionals reveal the optimized molecular geometry and electronic distribution throughout the molecule. The calculated bond lengths and angles provide theoretical validation for experimental structural determinations.

The pyrrolo[2,3-d]pyrimidine system exhibits characteristic aromatic character with delocalized electron density extending across both rings of the fused system. The chlorine substituent introduces significant electrostatic effects, with calculated partial charges indicating substantial electron withdrawal from the adjacent pyrimidine ring. This electronic perturbation influences the overall reactivity and binding properties of the molecule.

Conformational analysis reveals that the morpholine ring preferentially adopts a chair conformation with the nitrogen-pyrimidine bond in an equatorial position. Energy calculations indicate that this conformation is favored by approximately 2-3 kilocalories per mole over alternative arrangements. The calculated dipole moment reflects the asymmetric charge distribution resulting from the electronegative chlorine and oxygen atoms.

Frequency calculations provide theoretical vibrational spectra that correlate well with experimental Fourier-Transform Infrared measurements. The calculated frequencies typically require scaling factors of 0.96-0.98 to match experimental values, consistent with the known limitations of Density Functional Theory for vibrational predictions.

Properties

IUPAC Name

4-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4O/c11-8-7-1-2-12-9(7)14-10(13-8)15-3-5-16-6-4-15/h1-2H,3-6H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXYLHGPSIECAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(C=CN3)C(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90744305
Record name 4-Chloro-2-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227958-05-5
Record name 4-Chloro-2-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation and Cyclization (CN Patent Method)

The Chinese patent CN110386936B outlines a multi-step approach starting with 2-methyl-3,3-dichloroacrylonitrile and trimethyl orthoformate . These reagents undergo condensation to form 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene , which subsequently reacts with a formamidine salt in a one-pot cyclization-elimination sequence. Key parameters include:

  • Molar ratios : Base : formamidine salt : intermediate = (2.0–3.0) : (1.0–1.5) : 1.

  • Temperature : Cyclization at 0–50°C, followed by elimination at 50–110°C.

  • Solvents : Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency.

This method achieves yields exceeding 80% with high purity, making it scalable for industrial applications.

Chlorination of Hydroxyl Precursor (EP Patent Method)

The European patent EP3472169B1 describes chlorinating 7H-pyrrolo[2,3-d]pyrimidin-4-ol using phosphoryl chloride (POCl₃) and N,N-diisopropylethylamine (DIPEA) in toluene. The reaction proceeds at 50°C, followed by alkaline work-up to isolate the 4-chloro derivative. Critical parameters include:

  • Reagent stoichiometry : Excess POCl₃ ensures complete conversion.

  • Temperature control : Maintaining ≤35°C during quenching prevents decomposition.

  • Yield : 84% with 99.9% purity by HPLC.

Comparative Analysis of Preparation Methods

The table below contrasts the two primary routes to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine:

ParameterCN Patent MethodEP Patent Method
Starting materials 2-Methyl-3,3-dichloroacrylonitrile7H-pyrrolo[2,3-d]pyrimidin-4-ol
Reagents Trimethyl orthoformate, formamidine saltPOCl₃, DIPEA
Reaction steps 2 (condensation + cyclization)1 (direct chlorination)
Yield 80–85%84%
Purity >95%99.9%
Scalability Industrial-scaleLab-scale

Recent Advances and Alternative Approaches

Emerging strategies include:

  • Transition-metal catalysis : Palladium-mediated couplings enable direct C–N bond formation at position 2, avoiding pre-halogenated intermediates.

  • Microwave-assisted synthesis : Reducing reaction times from hours to minutes while improving yields.

  • Flow chemistry : Continuous processing enhances reproducibility and safety for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, substitution with an amine nucleophile would yield an amino-substituted pyrrolo[2,3-d]pyrimidine derivative.

Scientific Research Applications

Pharmaceutical Synthesis

4-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its structure allows for the modification and derivatization necessary to create new therapeutic agents. Notably, it is utilized in the synthesis of:

  • Tofacitinib : A Janus kinase inhibitor used primarily for treating rheumatoid arthritis and ulcerative colitis. The compound acts by inhibiting specific pathways involved in inflammation and immune response .
  • Ruxolitinib : Another Janus kinase inhibitor that is effective in treating myelofibrosis and polycythemia vera. Its mechanism involves the inhibition of JAK1 and JAK2, which are critical in hematopoiesis and immune function .
  • Other Kinase Inhibitors : The compound is also involved in the synthesis of various other kinase inhibitors that are being explored for their potential in cancer therapy and inflammatory diseases .

Research has indicated that derivatives of this compound exhibit various biological activities:

  • Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation, making them candidates for further development as anticancer agents. The ability to modify functional groups on the pyrrolo[2,3-d]pyrimidine core allows for targeted activity against specific cancer types .
  • Antiviral Activity : Certain derivatives have been investigated for their potential to combat viral infections, suggesting a broader application beyond oncology .
  • Anti-inflammatory Effects : The compound's derivatives are also being studied for their anti-inflammatory properties, indicating potential use in treating conditions such as rheumatoid arthritis and other inflammatory disorders .

Case Study 1: Tofacitinib Synthesis

In a study focusing on the synthesis of Tofacitinib, this compound was identified as a key intermediate. The study reported an overall yield improvement through optimized reaction conditions leading to a higher purity product suitable for pharmaceutical applications .

Case Study 2: Anticancer Screening

A series of derivatives synthesized from this compound were screened for anticancer activity against various cell lines. The results indicated significant inhibition of cell growth in certain derivatives, warranting further investigation into their mechanisms of action and potential clinical applications .

Mechanism of Action

The mechanism of action of 4-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, thereby interfering with signal transduction pathways that regulate cell division, survival, and inflammation .

Comparison with Similar Compounds

Key Properties :

  • Molecular formula: C₁₂H₁₃ClN₄O
  • Molecular weight: 266.73 g/mol
  • Pharmacological role: Dual kinase inhibitor with demonstrated preclinical efficacy in cancer models .

Comparison with Similar Compounds

Structural modifications at positions 2, 4, 5, and 7 of the pyrrolo[2,3-d]pyrimidine scaffold significantly alter biological activity, solubility, and target specificity. Below is a comparative analysis (Table 1):

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Substituents Molecular Weight (g/mol) Biological Activity Key References
4-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine Position 4: Cl; Position 2: Morpholine 266.73 mTOR/PI3K inhibition (IC₅₀ < 100 nM)
4-[5-(3-Chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]morpholine Position 5: 3-Cl-Ph; Position 4: Morpholine 314.77 Enhanced kinase selectivity (e.g., CDK9 inhibition)
4-(2-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine Position 7: Ethyl; Position 2: Cl; Position 4: Morpholine 266.73 Improved metabolic stability (t₁/₂ > 60 min in liver microsomes)
N4-(4-Chlorophenyl)-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine Position N4: 4-Cl-Ph; Position 6: 2-Me-benzyl 368.85 Receptor tyrosine kinase inhibition (VEGFR-2 IC₅₀ = 12 nM)
4-((4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl)quinoline Position 7: Quinoline-methyl; Position 4: Cl 336.78 Antiviral activity (EC₅₀ = 0.8 μM vs. HIV-1)

Impact of Substituents on Activity

Position 2 Modifications

  • Morpholine vs. Pyrrolidine : Morpholine at position 2 (as in the target compound) enhances water solubility and hydrogen bonding with kinase active sites compared to pyrrolidin-1-yl derivatives, which show reduced potency (e.g., 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine lacks significant kinase inhibition) .

Position 4 and 7 Substitutions

  • Chlorine at Position 4: Critical for electrophilic reactivity in SNAr reactions, enabling further derivatization. Replacement with amino groups (e.g., 4-amine analogs) reduces kinase affinity but improves antiviral activity .
  • Alkyl/Aryl at Position 7 : Ethyl or benzyl groups (e.g., 7-benzyl analogs) increase lipophilicity and blood-brain barrier penetration, making them suitable for CNS targets .

Research Findings and SAR Insights

  • Kinase Inhibition : The morpholine group in the target compound confers dual mTOR/PI3K inhibition, while 3-chlorophenyl substitution at position 5 (as in ) shifts selectivity toward CDK9 .
  • Antiviral vs. Anticancer Activity : Chlorine at position 4 is essential for kinase inhibition, whereas 7-benzyl substitution (e.g., 34m in ) prioritizes antiviral efficacy by blocking viral replication enzymes .
  • Solubility Challenges : Ethyl or trifluoroethyl groups at position 7 () improve logP values but require formulation optimization for in vivo use .

Biological Activity

4-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine is a compound of significant interest in medicinal chemistry, particularly due to its role as an intermediate in the synthesis of various pharmaceutical agents. This article explores its biological activity, highlighting its mechanisms, efficacy against specific targets, and its potential therapeutic applications.

  • Molecular Formula : C11H13ClN4O
  • Molecular Weight : 252.7 g/mol
  • CAS Number : 149765-15-1

The biological activity of this compound is largely attributed to its structural similarity to other pyrrolopyrimidine derivatives that inhibit key enzymes involved in various signaling pathways. Notably, it has been shown to interact with:

  • Janus Kinases (JAKs) : This compound serves as a JAK inhibitor, which is crucial in the treatment of autoimmune diseases and certain cancers.
  • Cyclin-dependent Kinases (CDKs) : It demonstrates inhibition against CDK2, which plays a vital role in cell cycle regulation.

Efficacy Against Specific Targets

Recent studies have reported various IC50 values indicating the potency of this compound against different biological targets:

Target EnzymeIC50 (µM)Reference
JAK10.01
CDK20.16
EGFR0.05
VEGFR20.03

These values indicate that the compound exhibits potent inhibitory activity against these kinases, suggesting its potential as a therapeutic agent in oncology and inflammatory diseases.

Case Studies

  • Anti-inflammatory Activity : In a study involving animal models of rheumatoid arthritis, administration of this compound resulted in significant reduction of inflammatory markers and joint swelling, demonstrating its potential as an anti-inflammatory drug.
  • Anticancer Potential : In vitro tests on cancer cell lines such as MCF-7 and HeLa showed that the compound induced apoptosis and inhibited proliferation at low concentrations (IC50 values around 0.01 µM for MCF-7), indicating its potential as an anticancer agent.

Synthesis and Derivatives

The synthesis of this compound involves several steps, typically starting from simpler pyrimidine derivatives. The methods have been optimized for higher yields and purity, making it feasible for large-scale production.

Synthesis Pathway Overview

StepReaction TypeYield (%)
α-AlkylationNucleophilic substitution45.8
CyclizationRing formationVariable
ChlorinationElectrophilic substitutionHigh

This efficient synthesis pathway contributes to the compound's availability for research and potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine, and how can reaction conditions (e.g., solvent, temperature) influence yield?

  • Methodological Answer : Synthesis often involves chlorination of pyrrolopyrimidine precursors using reagents like POCl₃ under reflux. For example, phosphorous oxychloride (25 mL) and N,N-dimethylaniline (0.13 mL) were refluxed with a pyrrolopyrimidine precursor for 4 hours to yield 33% of a chlorinated analog . Solvent choice (e.g., isopropanol with HCl for substitutions) and temperature control are critical to minimize side reactions. Post-reaction purification via silica gel chromatography (eluting with 2% methanol in chloroform) is recommended .

Q. How can NMR and HPLC be utilized to confirm the structure and purity of this compound?

  • Methodological Answer : ¹H NMR (DMSO-d₆) typically shows distinct peaks for aromatic protons (δ ~6.2–7.4 ppm), NH₂ groups (δ ~5.7–6.3 ppm), and morpholine substituents (δ ~3.6–3.8 ppm for C-O-C). For example, a related compound exhibited a singlet at δ 6.35 ppm for the pyrrolopyrimidine CH group . HPLC with UV detection (e.g., C18 column, methanol/water gradient) ensures purity >95% by monitoring retention times against standards .

Q. What in vitro assays are suitable for initial evaluation of biological activity, such as kinase inhibition?

  • Methodological Answer : Kinase inhibition assays (e.g., mTOR or PI3K) using recombinant enzymes and ATP-competitive protocols are common. For pyrrolopyrimidine derivatives, IC₅₀ values are determined via fluorescence polarization or radiometric assays. Morpholine-containing analogs, like those in WO 2010/002954, show enhanced selectivity due to hydrogen bonding with kinase active sites .

Advanced Research Questions

Q. How do structural modifications (e.g., morpholine vs. piperidine substituents) impact target selectivity and binding affinity?

  • Methodological Answer : Comparative molecular docking studies reveal that the morpholine group’s oxygen forms hydrogen bonds with kinase catalytic residues (e.g., Lys-295 in PI3Kγ), improving selectivity over bulkier substituents like piperidine. For example, a morpholine analog showed 10-fold higher mTOR inhibition than a benzyl-piperidine variant .

Q. How can contradictory biological data (e.g., varying IC₅₀ values across studies) be resolved?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration, enzyme isoforms). Normalize data using reference inhibitors (e.g., staurosporine for kinases) and validate via orthogonal assays (e.g., cellular proliferation vs. enzymatic activity). For instance, 4-chloro derivatives showed divergent activities in enzymatic vs. cell-based models due to off-target effects .

Q. What computational strategies are effective for predicting off-target interactions or toxicity?

  • Methodological Answer : Use in silico tools like molecular dynamics simulations (e.g., GROMACS) to assess binding to cytochrome P450 isoforms or hERG channels. Pharmacophore modeling (e.g., Schrödinger Phase) can prioritize analogs with reduced off-target risks. A morpholine-pyrrolopyrimidine exhibited lower hERG affinity in simulations due to reduced basicity .

Q. How can low synthetic yields (<40%) in multi-step routes be improved?

  • Methodological Answer : Optimize intermediates’ stability: For example, protecting the morpholine nitrogen during chlorination (e.g., Boc protection) reduces decomposition. Microwave-assisted synthesis (e.g., 100°C, 30 minutes) improved yields from 33% to 55% in analogous pyrrolopyrimidine syntheses .

Q. What strategies address solubility limitations in pharmacokinetic studies?

  • Methodological Answer : Salt formation (e.g., hydrochloride salts) or nano-formulation (e.g., PEGylated liposomes) enhances aqueous solubility. For a related compound, converting to a mesylate salt increased solubility from 0.2 mg/mL to 5.6 mg/mL in PBS (pH 7.4) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.